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molecular formula C15H13ClN2S B017520 rac-2-(2-Chlorophenyl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile CAS No. 444728-11-4

rac-2-(2-Chlorophenyl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile

Cat. No. B017520
M. Wt: 288.8 g/mol
InChI Key: JFDVAYOTONCKQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07897613B2

Procedure details

To a mixture of methanol (2.50 l) and water (250 ml) was charged 4,5,6,7 -tetrahydro-thieno[3,2-c]pyridine hydrochloride (500 g; 2.85 mol) with stirring. After stirring for 10 minutes, sodium cyanide (153.0 g; 3.12 mol) was added and stirred further for 40 minutes. 2-Chlorobenzaldehyde (392.1 g; 2.79 mol) was added slowly to this reaction mixture between 23-28° C. over a period of 1.5 hours. After the addition was over, the flask was heated in an oil bath between 40-50° C. and maintained at this temperature for 4.5 hours. After cooling the reaction mixture to 25-30° C., 5% sodium metabisulfite solution (250 ml) was added and stirred for 1 hour at this temperature range. To the resulting slurry, water (7.5 l) was added and stirred for 1 hour at 25-30° C. The off-white solid thus formed was filtered, washed with a 1:1 mixture of methanol: water (2.5 l) and the wet cake was dried at 75° C. under vacuum (pressure: −0.8 kg/cm2) for 10 hours to obtain the product as an off-white solid. Yield: 719.0 g (87.4%). mp: 124-126.5° C. The product was identified by IR spectrum, 1H and 13C NMR investigation.
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
153 g
Type
reactant
Reaction Step Two
Quantity
392.1 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
reactant
Reaction Step Four
Name
Quantity
7.5 L
Type
solvent
Reaction Step Five
Name
Quantity
250 mL
Type
solvent
Reaction Step Six
Quantity
2.5 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl.[S:2]1[C:10]2[CH2:9][CH2:8][NH:7][CH2:6][C:5]=2[CH:4]=[CH:3]1.[C-:11]#[N:12].[Na+].[Cl:14][C:15]1[CH:22]=[CH:21][CH:20]=[CH:19][C:16]=1[CH:17]=O.S(S([O-])=O)([O-])(=O)=O.[Na+].[Na+]>O.CO>[Cl:14][C:15]1[CH:22]=[CH:21][CH:20]=[CH:19][C:16]=1[CH:17]([N:7]1[CH2:8][CH2:9][C:10]2[S:2][CH:3]=[CH:4][C:5]=2[CH2:6]1)[C:11]#[N:12] |f:0.1,2.3,5.6.7|

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
Cl.S1C=CC=2CNCCC21
Step Two
Name
Quantity
153 g
Type
reactant
Smiles
[C-]#N.[Na+]
Step Three
Name
Quantity
392.1 g
Type
reactant
Smiles
ClC1=C(C=O)C=CC=C1
Step Four
Name
Quantity
250 mL
Type
reactant
Smiles
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]
Step Five
Name
Quantity
7.5 L
Type
solvent
Smiles
O
Step Six
Name
Quantity
250 mL
Type
solvent
Smiles
O
Name
Quantity
2.5 L
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 (± 5) °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
stirred further for 40 minutes
Duration
40 min
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
maintained at this temperature for 4.5 hours
Duration
4.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture to 25-30° C.
STIRRING
Type
STIRRING
Details
stirred for 1 hour at this temperature range
Duration
1 h
STIRRING
Type
STIRRING
Details
stirred for 1 hour at 25-30° C
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The off-white solid thus formed
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with a 1:1 mixture of methanol
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
water (2.5 l) and the wet cake was dried at 75° C. under vacuum (pressure: −0.8 kg/cm2) for 10 hours
Duration
10 h

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=C1)C(C#N)N1CC2=C(CC1)SC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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